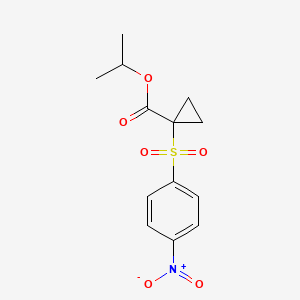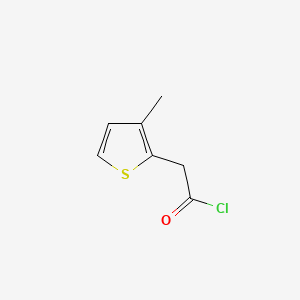![molecular formula C10H14ClN5O5 B13733342 2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride CAS No. 33822-99-0](/img/structure/B13733342.png)
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is a compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with pyrimidine derivatives. For instance, one method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The hydroxylation and subsequent formation of the oxolane ring can be achieved through specific hydroxylation reactions and cyclization processes.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of automated synthesizers and high-throughput screening methods to identify optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines with enhanced biological activities, such as increased CDK inhibition .
Aplicaciones Científicas De Investigación
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of CDKs, making it useful in studying cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDKs.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK inhibitors with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their antibacterial and CDK inhibitory activities.
Uniqueness
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is unique due to its specific hydroxyl and oxolane functionalities, which enhance its solubility and bioavailability. This makes it a more effective CDK inhibitor compared to its analogs .
Propiedades
Número CAS |
33822-99-0 |
|---|---|
Fórmula molecular |
C10H14ClN5O5 |
Peso molecular |
319.70 g/mol |
Nombre IUPAC |
2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H13N5O5.ClH/c16-1-3-7(17)8(18)9(20-3)5-4-6(14-13-5)10(15-19)12-2-11-4;/h2-3,7-9,16-19H,1H2,(H,13,14)(H,11,12,15);1H |
Clave InChI |
PVDYVXPMERBBQW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(NN=C2C(=N1)NO)C3C(C(C(O3)CO)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



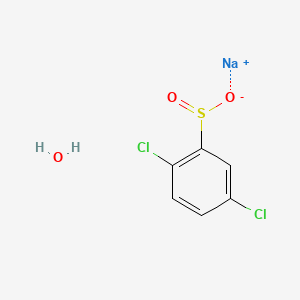
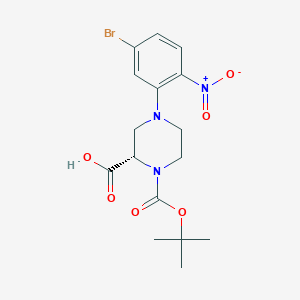
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
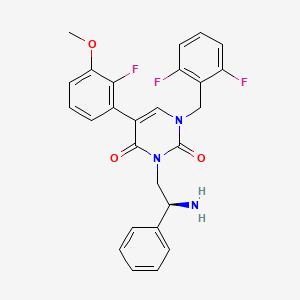
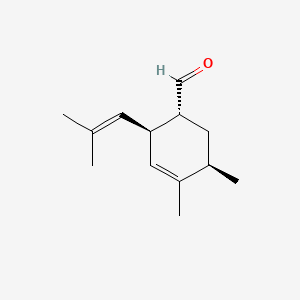

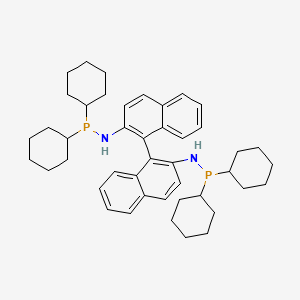
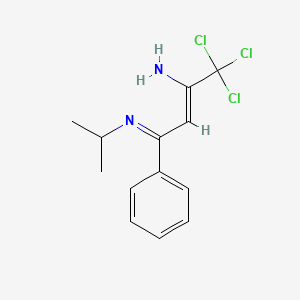

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
